methyl 4-{[2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate
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Overview
Description
Methyl 4-{[2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate is a complex organic compound with a molecular formula of C25H23N3O6. This compound is known for its unique structure, which includes a methoxy group, an anilino group, and a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate typically involves multiple steps. One common method includes the reaction of 4-methoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with hydrazine to form the hydrazone. This intermediate is further reacted with methyl 4-hydroxybenzoate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and anilino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in alcohol solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Methyl 4-{[2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-{[2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate
- Methyl 4-{[2-((E)-{[(4-ethoxyanilino)(oxo)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate
- Methyl 4-{[2-((E)-{[(2,3-dichloroanilino)(oxo)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate
Uniqueness
Methyl 4-{[2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate is unique due to its specific functional groups and structural configuration. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
881402-59-1 |
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Molecular Formula |
C25H23N3O6 |
Molecular Weight |
461.5 g/mol |
IUPAC Name |
methyl 4-[[2-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenoxy]methyl]benzoate |
InChI |
InChI=1S/C25H23N3O6/c1-32-21-13-11-20(12-14-21)27-23(29)24(30)28-26-15-19-5-3-4-6-22(19)34-16-17-7-9-18(10-8-17)25(31)33-2/h3-15H,16H2,1-2H3,(H,27,29)(H,28,30)/b26-15+ |
InChI Key |
MDISNDAJRULGIU-CVKSISIWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2OCC3=CC=C(C=C3)C(=O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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